molecular formula C10H10F2O2S B14073002 1-(3-(Difluoromethoxy)-4-mercaptophenyl)propan-2-one

1-(3-(Difluoromethoxy)-4-mercaptophenyl)propan-2-one

Cat. No.: B14073002
M. Wt: 232.25 g/mol
InChI Key: RBIFHHLAYMMSHX-UHFFFAOYSA-N
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Description

1-(3-(Difluoromethoxy)-4-mercaptophenyl)propan-2-one is an organic compound characterized by the presence of a difluoromethoxy group, a mercapto group, and a propan-2-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Difluoromethoxy)-4-mercaptophenyl)propan-2-one typically involves the introduction of the difluoromethoxy and mercapto groups onto a phenyl ring, followed by the attachment of the propan-2-one moiety. One common method involves the reaction of 3-(difluoromethoxy)phenylboronic acid with 4-mercaptophenylboronic acid under Suzuki coupling conditions, followed by oxidation to introduce the propan-2-one group.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki coupling reactions using palladium catalysts and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Difluoromethoxy)-4-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Secondary alcohols.

    Substitution: Thiol or amine-substituted derivatives.

Scientific Research Applications

1-(3-(Difluoromethoxy)-4-mercaptophenyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 1-(3-(Difluoromethoxy)-4-mercaptophenyl)propan-2-one involves its interaction with molecular targets through its reactive functional groups. The difluoromethoxy group can participate in hydrogen bonding and dipole interactions, while the mercapto group can form covalent bonds with thiol-reactive sites on proteins or enzymes. The propan-2-one moiety can undergo nucleophilic addition reactions, further contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    1-(3-(Difluoromethoxy)-4-(trifluoromethylthio)phenyl)propan-2-one: Similar structure but with a trifluoromethylthio group instead of a mercapto group.

    1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one:

Uniqueness

1-(3-(Difluoromethoxy)-4-mercaptophenyl)propan-2-one is unique due to the presence of both difluoromethoxy and mercapto groups, which provide distinct reactivity and potential for diverse applications in various fields.

Properties

Molecular Formula

C10H10F2O2S

Molecular Weight

232.25 g/mol

IUPAC Name

1-[3-(difluoromethoxy)-4-sulfanylphenyl]propan-2-one

InChI

InChI=1S/C10H10F2O2S/c1-6(13)4-7-2-3-9(15)8(5-7)14-10(11)12/h2-3,5,10,15H,4H2,1H3

InChI Key

RBIFHHLAYMMSHX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CC(=C(C=C1)S)OC(F)F

Origin of Product

United States

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